molecular formula C9H9FO3 B13567010 methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B13567010
M. Wt: 184.16 g/mol
InChI Key: BLBFLHCCPUAXDL-MRVPVSSYSA-N
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Description

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is a chiral ester characterized by a 4-fluorophenyl group, a hydroxyl group at the 2-position, and a methyl ester moiety. The (2R) stereochemistry imparts distinct stereoelectronic properties, influencing its reactivity, solubility, and interactions with biological targets. The fluorine atom at the para position enhances lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding, making this compound a versatile intermediate in pharmaceutical synthesis and biochemical studies .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1

InChI Key

BLBFLHCCPUAXDL-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)F)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of methyl (2R)-2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: Formation of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, stereochemistry, and biological relevance.

Substituent Variations on the Phenyl Ring

Table 1: Impact of Substituent Type and Position
Compound Name Molecular Formula Key Features Biological Implications
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate C9H9FO3 R-configuration; para-fluoro and 2-hydroxy groups Enhanced metabolic stability
Methyl 2-(4-fluorophenyl)-2-oxoacetate C9H7FO3 Oxo group replaces hydroxyl; lacks chiral center Altered reactivity in ketone-based reactions
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate C9H9ClO3 Chlorine substitution (larger halogen) Increased steric hindrance; varied bioactivity
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate C9H11FNO2 Amino instead of hydroxyl; S-enantiomer Potential differences in receptor binding
Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl C9H10ClF2NO2 Difluoro substitution; hydrochloride salt Improved solubility and target affinity

Key Observations:

  • Fluorine vs. Chlorine/Bromine: Fluorine’s small size and high electronegativity enhance electronic effects without significant steric bulk, favoring interactions with enzymes or receptors. Chlorine and bromine, being larger, increase steric hindrance and may alter binding modes .
  • Hydroxyl vs. Oxo/Amino Groups: The hydroxyl group enables hydrogen bonding, critical for biological activity. Oxo derivatives (e.g., ) participate in nucleophilic reactions, while amino-substituted analogs (e.g., ) exhibit basicity, influencing pharmacokinetics .

Stereochemical Considerations

The (2R) configuration of this compound is a critical differentiator. Enantiomers often display divergent biological activities due to stereospecific interactions:

  • Example: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate () may bind differently to chiral receptors compared to its R-counterpart, affecting efficacy or toxicity .
  • Case Study: In , enantiomeric variations in amino-substituted analogs led to significant differences in biological activity, underscoring the importance of stereochemistry in drug design .

Functional Group Modifications

Table 2: Ester Chain and Functional Group Effects
Compound Name Functional Group Modifications Key Properties
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate Ethyl ester; phenoxy group Increased lipophilicity
Methyl 2-(4-cyano-2-fluorophenyl)acetate Cyano substitution Enhanced stability and reactivity
Methyl 2-(4-methoxyphenyl)-2-oxoacetate Methoxy and oxo groups Electron-donating effects alter reactivity

Key Findings:

  • Ester Chain Length: Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, affecting membrane permeability .
  • Electron-Withdrawing Groups: Cyano groups () stabilize intermediates in synthesis, while methoxy groups () donate electrons, altering reaction pathways .

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